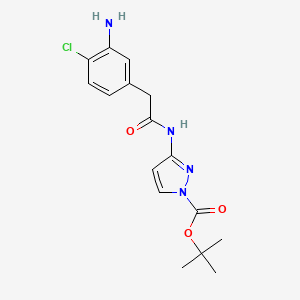

N-(1-Boc-3-pyrazolyl)-2-(3-amino-4-chlorophenyl)acetamide

CAS No.:

Cat. No.: VC13699987

Molecular Formula: C16H19ClN4O3

Molecular Weight: 350.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H19ClN4O3 |

|---|---|

| Molecular Weight | 350.80 g/mol |

| IUPAC Name | tert-butyl 3-[[2-(3-amino-4-chlorophenyl)acetyl]amino]pyrazole-1-carboxylate |

| Standard InChI | InChI=1S/C16H19ClN4O3/c1-16(2,3)24-15(23)21-7-6-13(20-21)19-14(22)9-10-4-5-11(17)12(18)8-10/h4-8H,9,18H2,1-3H3,(H,19,20,22) |

| Standard InChI Key | JMKWUJADKZSXCL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)N |

| Canonical SMILES | CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)N |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure features three distinct regions:

-

A 1-Boc-3-pyrazolyl group, where the Boc moiety protects the pyrazole’s nitrogen.

-

An acetamide linker bridging the pyrazole and aromatic ring.

-

A 3-amino-4-chlorophenyl group providing both electron-withdrawing (Cl) and electron-donating (NH₂) substituents .

The stereoelectronic interplay between these regions influences solubility, stability, and receptor-binding potential.

Table 1: Key Molecular Properties

Spectroscopic Signatures

While experimental NMR/IR data for this specific compound is unavailable, analogous pyrazole-acetamide derivatives exhibit:

-

¹H NMR: NH protons (δ 9.64–10.27 ppm), aromatic protons (δ 6.8–7.5 ppm), and Boc tert-butyl groups (δ 1.2–1.4 ppm) .

-

¹³C NMR: Carbonyl signals (δ 164–168 ppm for acetamide; δ 152–155 ppm for Boc carbamate) .

Synthetic Methodology

Boc Protection Strategy

The Boc group is introduced to shield the pyrazole nitrogen during synthesis, a common tactic to prevent unwanted side reactions. This protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Hypothesized Synthesis Pathway

Based on analogous protocols , the compound may be synthesized via:

-

Chan-Lam Coupling: A copper-mediated reaction between a Boc-protected pyrazole boronic acid and 2-(3-amino-4-chlorophenyl)acetamide.

-

Stepwise Assembly:

-

Formation of 3-aminopyrazole from hydrazine and diketones.

-

Boc protection of the pyrazole nitrogen.

-

Amide coupling with 2-(3-amino-4-chlorophenyl)acetic acid using EDCI/HOBt.

-

Table 2: Reagents and Conditions for Key Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, 0–25°C | N-protection |

| Amide Coupling | EDCI, HOBt, DIPEA, DMF | Acetamide formation |

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (DMF, DMSO) due to the acetamide and amino groups. Limited water solubility (estimated logP ≈ 2.8) .

-

Stability: The Boc group enhances stability against nucleophiles but is cleavable under acidic conditions (e.g., TFA/DCM) .

Crystallographic Data

No single-crystal X-ray data is publicly available. Molecular modeling suggests a planar pyrazole ring with dihedral angles of 15–30° relative to the chlorophenyl group, minimizing steric clash .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume